![molecular formula C21H17N3OS B2898778 1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea CAS No. 331244-36-1](/img/structure/B2898778.png)
1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole is a heterocyclic compound. It’s a bicyclic system with multiple applications. It’s known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities . A large number of therapeutic agents are synthesized with the help of benzothiazole nucleus .
Synthesis Analysis
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
Molecular Structure Analysis
Benzothiazoles have a benzene ring fused to a thiazole ring. The benzothiazole ring system was originally found in various marine and terrestrial natural compounds .
Chemical Reactions Analysis
The development of synthetic processes is undoubtedly one of the most significant problems facing researchers. In this review paper, recent advances in the synthesis of benzothiazole compounds related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials were provided .
Physical And Chemical Properties Analysis
Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .
Scientific Research Applications
Antibacterial Agents
Compounds with the “1,3-Benzothiazol-2-yl” structure have been synthesized and evaluated as potential antibacterial agents . These compounds have shown variable activity against both Gram-positive and Gram-negative bacterial strains. For instance, certain derivatives exhibited promising activity against Staphylococcus aureus .
Anticonvulsant Agents
“1,3-Benzothiazol-2-yl” derivatives have also been synthesized and evaluated for their anticonvulsant activity . The most active compound of the series showed significant protection in mice at a dose of 100 mg/kg .
Optical Materials
Hydrazonylsulfones such as “Bt-NHNHSO2R” and their iminotautomers, which contain the “1,3-Benzothiazol-2-yl” structure, have been studied as potential optical materials .
Antifungal Agents
“1,3-Benzothiazol-2-yl” derivatives have been associated with antifungal activity .
Antiprotozoal Agents
These compounds have also been investigated for their antiprotozoal activity .
Anticancer Agents
“1,3-Benzothiazol-2-yl” derivatives have been associated with anticancer activity .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to interact with various targets, including prothrombin and the aryl hydrocarbon receptor .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function or activity .
Biochemical Pathways
Benzothiazole derivatives have been shown to have potential antibacterial and anti-inflammatory activities , suggesting that they may affect pathways related to these processes.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on the known activities of benzothiazole derivatives, it can be speculated that this compound may have potential antibacterial and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of 1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea can be influenced by various environmental factors . For instance, the presence of certain ions or molecules in the environment can affect the compound’s interaction with its targets . Additionally, factors such as temperature, pH, and the presence of other substances can influence the compound’s stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-1-benzyl-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c25-20(22-17-11-5-2-6-12-17)24(15-16-9-3-1-4-10-16)21-23-18-13-7-8-14-19(18)26-21/h1-14H,15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBOVIQYHULBBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.